![molecular formula C8H8N2 B068568 7-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-24-6](/img/structure/B68568.png)
7-Methylpyrrolo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has gained significant attention in the field of organic synthesis. It is a fused pyrimidine derivative that contains a pyrrole ring and a pyrimidine ring. This compound has shown potential as a building block for the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 7-Methylpyrrolo[1,2-c]pyrimidine is not well understood. However, it has been suggested that this compound may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site. This binding prevents the phosphorylation of target proteins, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Methylpyrrolo[1,2-c]pyrimidine are not well documented. However, it has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These kinases play a crucial role in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-Methylpyrrolo[1,2-c]pyrimidine in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, the synthesis method for this compound has been optimized to produce high yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 7-Methylpyrrolo[1,2-c]pyrimidine. One area of interest is the development of more potent inhibitors of protein kinases using this compound as a building block. Additionally, the potential use of this compound in drug delivery systems and as a fluorescent probe for imaging studies is currently being explored. Further research is needed to fully understand the mechanism of action and potential applications of 7-Methylpyrrolo[1,2-c]pyrimidine.
Synthesemethoden
The synthesis of 7-Methylpyrrolo[1,2-c]pyrimidine involves the condensation of 2-amino-4-methylpyrimidine with 2,5-dimethoxytetrahydrofuran in the presence of a strong acid catalyst. The resulting intermediate is then cyclized using a Lewis acid catalyst to produce 7-Methylpyrrolo[1,2-c]pyrimidine. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methylpyrrolo[1,2-c]pyrimidine has been extensively studied for its potential as a building block for the synthesis of various bioactive molecules. It has been used as a precursor for the synthesis of potent inhibitors of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, this compound has been used in the synthesis of antiviral and anticancer agents.
Eigenschaften
IUPAC Name |
7-methylpyrrolo[1,2-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSJXSDEDEHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrrolo[1,2-c]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

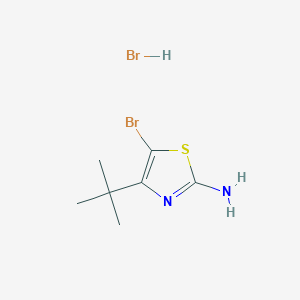
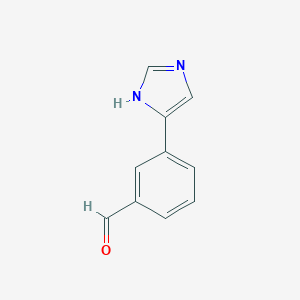
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
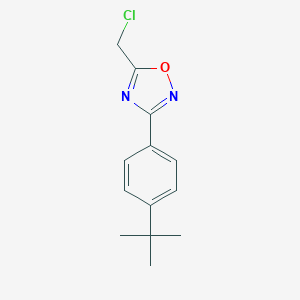
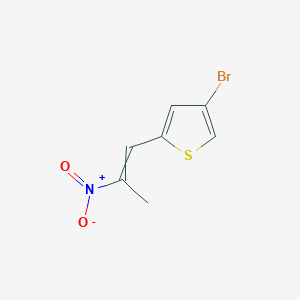
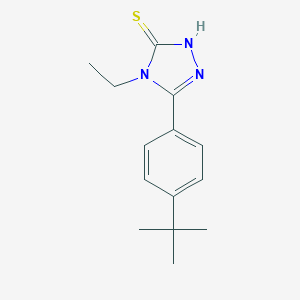
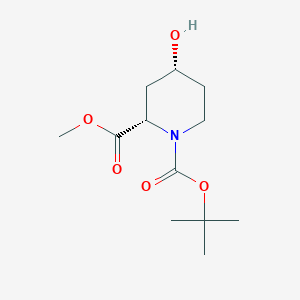
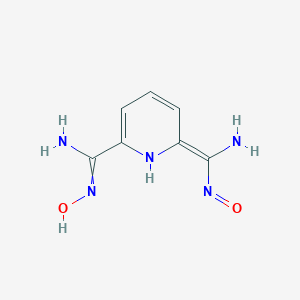
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
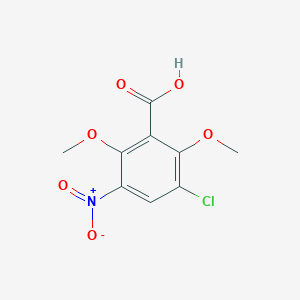
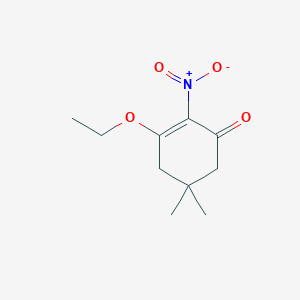
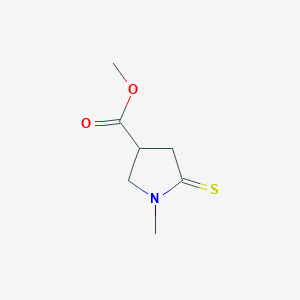
![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)